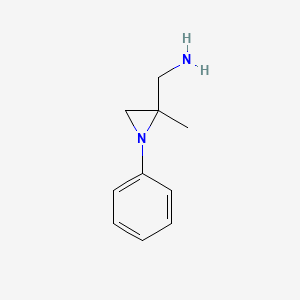

(2-Methyl-1-phenylaziridin-2-yl)methanamine

Description

(2-Methyl-1-phenylaziridin-2-yl)methanamine is a small organic compound featuring a methanamine group (-CH2NH2) attached to a substituted aziridine ring. The aziridine ring (a three-membered heterocycle with one nitrogen atom) is substituted with a methyl group at position 2 and a phenyl group at position 1. Below, we compare it with structurally related methanamine derivatives from the evidence, focusing on substituents, synthesis routes, and biological activities.

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(2-methyl-1-phenylaziridin-2-yl)methanamine |

InChI |

InChI=1S/C10H14N2/c1-10(7-11)8-12(10)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 |

InChI Key |

REQPYVKACBBBQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN1C2=CC=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-phenylaziridin-2-yl)methanamine typically involves the reaction of 2-methyl-1-phenylaziridine with methanamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for (2-Methyl-1-phenylaziridin-2-yl)methanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-phenylaziridin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted aziridine derivatives .

Scientific Research Applications

Potential Pharmacological Applications

The aziridine ring is known for its reactivity and ability to form various derivatives that can exhibit biological activity. Research indicates that compounds like (2-Methyl-1-phenylaziridin-2-yl)methanamine may serve as precursors for synthesizing novel pharmaceuticals. For instance, modifications to the aziridine structure can lead to compounds with anticancer properties or antimicrobial activity .

Case Study: Antitumor Activity

A recent study focused on aziridine derivatives demonstrated their potential as anticancer agents by evaluating their cytotoxic effects against various cancer cell lines. The findings suggested that specific substitutions on the aziridine ring could enhance biological activity, highlighting the importance of structural modifications in drug design .

Environmental Applications

Role in Environmental Science

The environmental impact of aziridines and their derivatives is an area of growing concern. Research has shown that (2-Methyl-1-phenylaziridin-2-yl)methanamine can be involved in reactions that lead to the degradation of pollutants or serve as intermediates in the synthesis of environmentally friendly materials .

Table 2: Environmental Applications of Aziridine Derivatives

| Application | Description |

|---|---|

| Pollutant Degradation | Potential use in breaking down hazardous substances |

| Green Chemistry | Synthesis of eco-friendly materials |

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylaziridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Methanamine Derivatives

Structural Features and Substituent Effects

The following table summarizes key structural differences between (2-Methyl-1-phenylaziridin-2-yl)methanamine and analogous compounds from the evidence:

Key Observations:

- Aziridine vs. Thiazole/Imidazole/Oxadiazole : The aziridine ring in the target compound introduces higher ring strain and reactivity compared to five-membered heterocycles like thiazole or imidazole. This may influence its stability and synthetic utility.

- Biological Activity : Thiazole- and imidazole-containing methanamines (e.g., ) exhibit antimicrobial properties, suggesting that the target compound could be explored for similar applications if stabilized.

Biological Activity

(2-Methyl-1-phenylaziridin-2-yl)methanamine is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological implications based on various studies.

Synthesis

The synthesis of (2-Methyl-1-phenylaziridin-2-yl)methanamine typically involves the formation of aziridine rings through nucleophilic substitutions or cyclization reactions. The compound can be synthesized from commercially available starting materials, often involving amine coupling reactions followed by ring closure.

Structure-Activity Relationships (SAR)

Understanding the SAR of (2-Methyl-1-phenylaziridin-2-yl)methanamine is crucial for elucidating its biological activity. The following table summarizes key structural modifications and their effects on biological potency:

Biological Activity

Research indicates that (2-Methyl-1-phenylaziridin-2-yl)methanamine exhibits a range of biological activities, including anti-cancer properties and modulation of enzyme activity.

Anti-Cancer Properties

In a study examining the compound's effects on cancer cell lines, it was found to induce apoptosis in various types of cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes critical in metabolic pathways. For instance, it has shown inhibitory activity against mutant isocitrate dehydrogenase (mIDH), which is implicated in various cancers. The IC50 values for mIDH inhibition were reported to be significantly lower than those for wild-type IDH, indicating selectivity for the mutated form.

Case Studies

- Study on mIDH Inhibition : A detailed investigation into the inhibitory effects of (2-Methyl-1-phenylaziridin-2-yl)methanamine on mIDH revealed an IC50 value of approximately 10 μM, showcasing its potential as a therapeutic agent in mIDH-driven tumors .

- Apoptosis Induction : Another study demonstrated that treatment with this compound led to a significant increase in apoptotic markers in breast cancer cell lines, suggesting its role as an apoptosis inducer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methyl-1-phenylaziridin-2-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., β-amino alcohols) under controlled pH and temperature. For aziridine derivatives, ring-closure reactions using reagents like triphenylphosphine and carbon tetrachloride are common . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and monitoring reaction progress via thin-layer chromatography (TLC) to minimize side products. Post-synthesis purification via column chromatography with silica gel is recommended .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the aziridine ring’s stereochemistry and substituent positions. Look for characteristic deshielded protons near 2.5–3.5 ppm .

- Fourier Transform Infrared (FTIR) : Identify primary amine (-NH) stretches at ~3300 cm and aziridine ring vibrations near 950 cm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns for halogenated impurities (if present) .

Q. How does steric hindrance from the methyl and phenyl groups influence the compound’s stability?

- Methodological Answer : The methyl group at C2 and phenyl group at N1 introduce steric bulk, reducing ring strain but increasing susceptibility to nucleophilic attack at the aziridine’s less hindered positions. Stability tests (e.g., thermal gravimetric analysis, TGA) under inert atmospheres (N) are advised to assess decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.